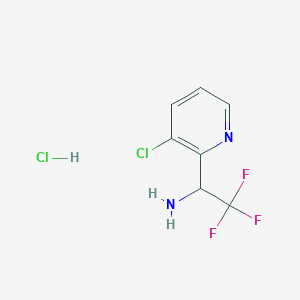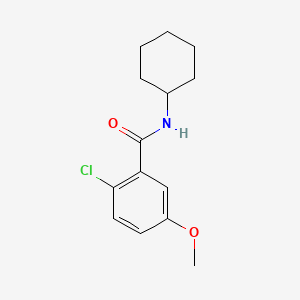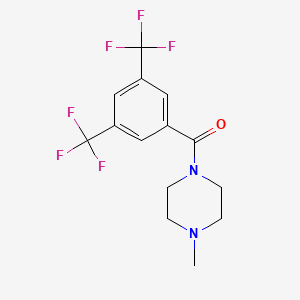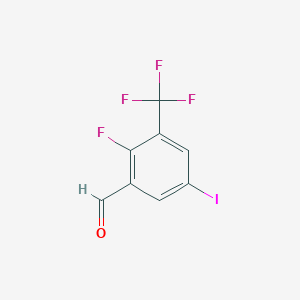
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F4IO It is a benzaldehyde derivative characterized by the presence of fluorine, iodine, and trifluoromethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzoic acid, while reduction yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the steric effects of the iodine atom. These factors affect the compound’s interactions with other molecules and its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-iodo-3-(trifluoromethyl)benzamide
Uniqueness
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric properties that influence its reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C8H3F4IO |
|---|---|
Molekulargewicht |
318.01 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(13)2-6(7)8(10,11)12/h1-3H |
InChI-Schlüssel |
HDAWQUUAWOEYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
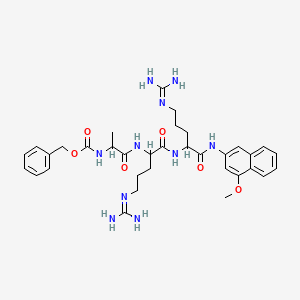


![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
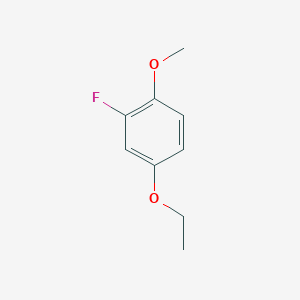
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
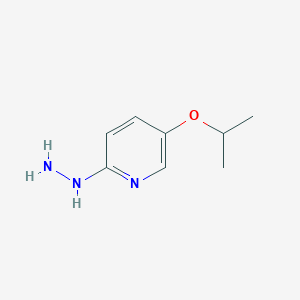
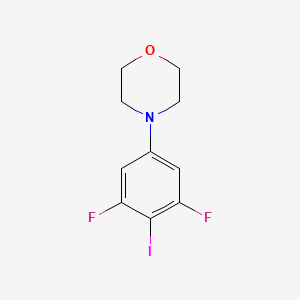
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)

